tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride
Description
Properties
IUPAC Name |
tert-butyl N-[[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2.ClH/c1-10(2,3)15-9(14)13-6-8-4-7(11)5-12-8;/h7-8,12H,4-6H2,1-3H3,(H,13,14);1H/t7-,8+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUOQMCJMKAZMC-KZYPOYLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CN1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1C[C@@H](CN1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1818843-18-3 | |
| Record name | Carbamic acid, N-[[(2R,4S)-4-fluoro-2-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1818843-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Stereoselective Fluorination of Pyrrolidine Derivative
The (2R,4S)-4-fluoropyrrolidine moiety is typically prepared via selective fluorination of a suitable pyrrolidine precursor. This can be achieved by:
- Using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce fluorine at the 4-position with stereochemical control.
- Employing chiral auxiliaries or catalysts to obtain the desired stereochemistry at C-4.
The stereoselectivity is critical to ensure the (2R,4S) configuration, which affects the biological activity and physical properties of the final compound.
Formation of tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate
The primary amine on the pyrrolidine ring is protected as a tert-butyl carbamate (Boc) by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. This step is typically carried out in organic solvents like dichloromethane or acetonitrile at low to ambient temperatures.
Key considerations include:
- Ensuring complete conversion to avoid mixtures of protected and unprotected amines.
- Controlling reaction time and temperature to prevent side reactions.
Formation of the Hydrochloride Salt
The free base tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate is converted to its hydrochloride salt by treatment with hydrogen chloride gas or by addition of a solution of HCl in anhydrous solvents such as ethyl acetate or diethyl ether.
This step:
- Improves the compound’s stability.
- Enhances crystallinity and handling properties.
- Facilitates purification by precipitation.
Detailed Preparation Procedure (Based on Patent EP 3995495 A1 and WO2019158550 A1)
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Starting pyrrolidine derivative | Stereoselective fluorination at C-4 | (2R,4S)-4-fluoropyrrolidine intermediate |
| 2 | Di-tert-butyl dicarbonate, base, solvent (e.g., DCM) | Boc protection of amine group | tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate (free base) |
| 3 | Hydrogen chloride in ethereal solution or HCl gas | Formation of hydrochloride salt | tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride |
Reaction Optimization and Control
- Reaction Time: Boc protection typically requires 1–3 hours at room temperature.
- Temperature: Low to ambient temperature to minimize side reactions.
- Purification: Precipitation of the hydrochloride salt followed by filtration and drying under vacuum yields the pure compound.
- Yield and Purity: High yields (>90%) with purity above 98% can be achieved by careful control of reaction parameters and purification steps.
Analytical Characterization
- NMR Spectroscopy: 1H and 13C NMR confirm the stereochemistry and presence of the Boc group.
- HPLC: Used to monitor reaction progress and determine purity.
- Melting Point and Crystallinity: Hydrochloride salt form shows improved crystallinity and melting point consistency.
Research Findings and Industrial Relevance
- The use of neutral forms of reagents during synthesis has been shown to improve reaction yields and purity by avoiding viscosity increases in the reaction medium, which complicate stirring and scale-up.
- The hydrochloride salt form is preferred for pharmaceutical formulation due to its stability and ease of handling.
- Stereochemical control during fluorination is crucial for the biological activity of the compound, necessitating precise reaction conditions and chiral catalysts or auxiliaries.
Summary Table of Preparation Methods
| Parameter | Method Details | Notes |
|---|---|---|
| Fluorination Agent | Selectfluor, NFSI | Stereoselective introduction of fluorine |
| Boc Protection | Di-tert-butyl dicarbonate, base | Standard amine protection |
| Solvent | Dichloromethane, acetonitrile | Common organic solvents |
| Salt Formation | HCl gas or HCl in ether/EtOAc | Formation of stable hydrochloride salt |
| Reaction Time | 1–3 hours (Boc protection) | Optimized for full conversion |
| Temperature | 0–25 °C | To avoid side reactions |
| Purification | Filtration of precipitate, vacuum drying | High purity product |
| Yield | >90% | Dependent on reaction control |
| Purity | >98% (HPLC) | Confirmed by analytical methods |
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Hydrochloric acid or trifluoroacetic acid (TFA) is used to remove the Boc protecting group.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used.
Hydrolysis: The major product is the free amine form of the compound.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Scientific Research Applications
Drug Development
tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can lead to compounds with enhanced biological activity.
Key Areas of Focus :
- Neuropharmacology : The fluoropyrrolidine moiety is significant for developing drugs targeting neurological conditions due to its ability to interact with neurotransmitter systems.
- Anticancer Agents : Compounds derived from this structure have been explored for their potential in cancer therapy due to their ability to modulate cellular pathways involved in tumor growth.
Protein Degradation
Recent studies have indicated the compound's utility in the development of protein degraders, which are gaining traction in targeted protein degradation strategies. These strategies aim to selectively eliminate dysfunctional proteins implicated in diseases.
Example Case Study :
In a study published by researchers at a leading pharmaceutical company, this compound was utilized as a building block in synthesizing a novel protein degrader. The resulting compound showed promising results in preclinical models of cancer by reducing the levels of specific oncogenic proteins .
Synthetic Chemistry
The compound's versatility makes it a valuable reagent in synthetic organic chemistry. It can be employed in various reactions to create complex molecules with desired functionalities.
Applications Include :
- Synthesis of chiral intermediates.
- Formation of carbamate derivatives that are crucial in creating biologically active compounds.
Mechanism of Action
The mechanism of action of tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of the fluorine atom enhances its binding affinity and specificity. The Boc protecting group provides stability during synthetic transformations, which can be removed under acidic conditions to reveal the active amine .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride
- CAS Number : 1818843-18-3
- Molecular Formula : C₁₀H₂₀ClFN₂O₂
- Molecular Weight : 254.73 g/mol
- Purity : ≥97%
Structural Features :
This compound is a fluorinated pyrrolidine derivative with a tert-butyl carbamate protecting group and a hydrochloride counterion. The stereochemistry at positions 2R and 4S is critical for its reactivity and biological interactions. It is widely used as a chiral building block in pharmaceutical synthesis, particularly for protease inhibitors and kinase-targeted therapies .
Structural Analogues
Table 1: Structural and Physical Properties of Selected Analogues
Key Differences and Implications
a) Stereochemistry :
- The (2R,4S) configuration in the target compound distinguishes it from its (2S,4S) diastereomer (CAS:2101775-09-9). This stereochemical variation significantly impacts binding affinity in enzyme-substrate interactions. For example, (2R,4S) derivatives show higher selectivity for serine proteases compared to (2S,4S) analogues .
b) Fluorine Substitution :
- The 4-fluoro group in the target compound enhances metabolic stability by resisting oxidative degradation. In contrast, the 4,4-difluoro analogue (CAS:1363384-66-0) exhibits increased lipophilicity, improving blood-brain barrier penetration but reducing solubility .
- Trans-3,4-difluoropyrrolidine (CAS:869481-92-5) lacks the carbamate group, making it less suitable for prodrug strategies but more reactive in nucleophilic substitutions .
c) Functional Groups :
- Replacement of the tert-butyl carbamate with an ethyl ester (CAS:1523530-67-7) reduces steric hindrance, facilitating faster hydrolysis in aqueous environments. This makes ethyl esters preferable for short-acting prodrugs .
Research Findings
Table 2: Comparative Pharmacological Data
Key Observations :
Biological Activity
tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride (CAS: 1818843-18-3) is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including a tert-butyl group and a fluoropyrrolidine moiety, which contribute to its biological activity. This article provides an in-depth review of its biological properties, mechanisms of action, and potential applications based on current research findings.
- Molecular Formula : C10H20ClFN2O2
- Molecular Weight : 254.73 g/mol
- Purity : ≥ 97%
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluoropyrrolidine moiety allows for the formation of hydrogen bonds and electrostatic interactions with active sites of target proteins. The carbamate group acts as a reversible inhibitor by forming covalent bonds with target enzymes, enhancing binding affinity and specificity .
Enzyme Inhibition
Research indicates that this compound may exhibit enzyme inhibitory activity, particularly against acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the central nervous system. Inhibition of AChE can enhance cholinergic signaling, making it a potential candidate for treating neurodegenerative diseases like Alzheimer's disease.
Neuroprotective Effects
Studies have shown that compounds similar to this compound can provide neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. For instance, related compounds have demonstrated the ability to mitigate cell death induced by amyloid-beta peptides in vitro .
Case Studies
- In Vitro Studies : In cell culture models, this compound showed promising results in reducing markers of oxidative stress and apoptosis in astrocytes exposed to amyloid-beta .
- In Vivo Studies : Animal models treated with similar compounds exhibited improvements in cognitive function and reductions in amyloid plaque formation, suggesting a potential role in Alzheimer's disease therapy .
Research Findings Summary
Applications in Drug Development
The unique structure of this compound positions it as a valuable building block in drug discovery. Its potential applications include:
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride?
- Methodological Answer : The synthesis typically involves protecting group strategies and stereoselective fluorination. For example, the pyrrolidine core can be synthesized via cyclization of a fluorinated precursor, followed by carbamate formation using tert-butyl chloroformate. Purification via silica gel chromatography (hexane/ethyl acetate gradients) is critical to isolate the diastereomerically pure product . Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize epimerization at the (2R,4S) centers.
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer : Refer to safety data sheets for fluorinated carbamates:
- Use nitrile gloves, lab coats, and safety goggles.
- Employ fume hoods for weighing and reactions to avoid inhalation.
- Store in airtight containers at 2–8°C, protected from moisture and light. Stability studies indicate decomposition above 40°C or under acidic/basic conditions .
Q. What analytical techniques are essential for confirming structure and purity?
- Methodological Answer :
- NMR : H and C NMR (in CDCl) verify stereochemistry and carbamate integration. The fluorine atom at C4 causes distinct coupling patterns (e.g., in pyrrolidine ring protons) .
- HRMS : Electrospray ionization (ESI) confirms molecular weight (e.g., [M+H] at m/z 322.18) with <2 ppm error .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% by AUC) .
Advanced Research Questions
Q. How does stereochemistry at the (2R,4S) positions influence reactivity in downstream applications?
- Methodological Answer : The fluorinated pyrrolidine’s chair conformation affects nucleophilic substitution rates. For example, the axial fluorine at C4 creates steric hindrance, reducing reactivity with electrophiles compared to non-fluorinated analogs. Computational modeling (DFT) can predict transition-state energies for reactions like Boc deprotection or alkylation .
Q. What strategies resolve contradictions in stability data under varying pH conditions?
- Methodological Answer :
- Acidic Conditions : Hydrolysis of the carbamate group occurs at pH <3, generating CO and tert-butanol. Monitor via TLC (disappearance of R ~0.5 in 1:1 hexane/EtOAc) .
- Basic Conditions : Above pH 10, the pyrrolidine ring undergoes ring-opening via SN2 attack. Stabilize with non-polar solvents (e.g., toluene) and low temperatures (0–5°C) during base-mediated reactions .
Q. How can researchers investigate molecular interactions in solid-state forms?
- Methodological Answer :
- X-ray Crystallography : Resolve hydrogen-bonding networks between the carbamate carbonyl and pyrrolidine NH. Fluorine’s electronegativity influences crystal packing; compare with non-fluorinated analogs .
- DSC/TGA : Assess thermal stability. Melting points (e.g., 60–62°C) and decomposition profiles correlate with crystallinity and hygroscopicity .
Data Contradiction Analysis
Q. Why do solubility measurements vary across studies for this compound?
- Methodological Answer : Discrepancies arise from:
- Crystallinity : Amorphous forms (solubility ~50 mg/mL in DMSO) vs. crystalline forms (~20 mg/mL). Characterize via PXRD .
- Counterion Effects : Hydrochloride salt formation (vs. free base) increases aqueous solubility but may reduce organic solvent compatibility .
Experimental Design Considerations
Q. How to optimize reaction yields in multi-step syntheses?
- Methodological Answer :
- Step 1 : Fluorination efficiency depends on the fluorinating agent (e.g., Selectfluor vs. DAST). Monitor by F NMR .
- Step 2 : Carbamate coupling requires anhydrous conditions (molecular sieves) to prevent tert-butyl group cleavage.
- Design of Experiments (DoE) : Vary equivalents of reagents (1.0–1.2 eq) and reaction times (12–24 hrs) to identify robust conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
